

ARN14988: A Technical Guide to the Inhibition of Acid Ceramidase

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Compound of Interest

Compound Name: ARN14988

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ARN14988**, a potent inhibitor of acid ceramidase (aCDase), an enzyme implicated in various pathologies including cancer. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and the core signaling pathways involved.

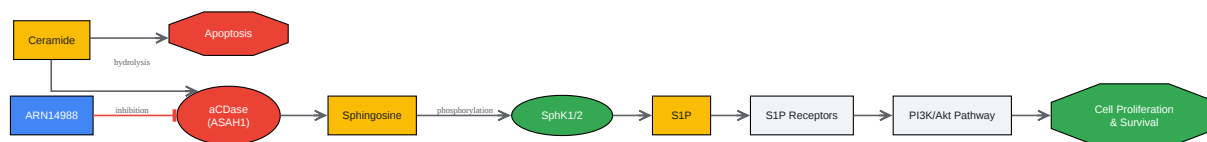
Quantitative Inhibitory and Pharmacokinetic Data

ARN14988 has demonstrated significant inhibitory potency against acid ceramidase both in enzymatic assays and in cellular models. Its pharmacokinetic properties have also been characterized, indicating its potential for in vivo applications.

Parameter	Value	System/Assay	Reference
IC50	12 nM	in vitro	[1]
IC50	1.5 μ M	A375 melanoma cells	[1]
EC50	51.9 μ M	A375 melanoma cells (viability)	[2]
EC50	77.3 μ M	G361 melanoma cells (viability)	[2]
log Ko/w	3.34 \pm 0.40	Shake-flask lipophilicity assay	[3]
Apparent Permeability (log P)	-4.62 \pm 0.18	Parallel Artificial Membrane Permeability Assay (PAMPA)	[3]
Unbound Fraction in Plasma	~45%	Rapid Equilibrium Dialysis (RED)	[3]
Peak Brain Concentration	17.36 \pm 1.44 ng/mL	in vivo mouse model (intraperitoneal injection)	[3]

Acid Ceramidase Signaling Pathway

Acid ceramidase (aCDase), also known as N-acylsphingosine amidohydrolase 1 (ASAH1), is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a key signaling molecule.[5] S1P can then bind to its receptors, leading to the activation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt pathway.[6][7] An imbalance in the ceramide/S1P ratio is often observed in cancer, where elevated aCDase activity contributes to oncogenesis.[6]



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aCDase Signaling and Inhibition by **ARN14988**

Experimental Protocols

In Vitro aCDase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory potency (IC₅₀) of **ARN14988** against aCDase.

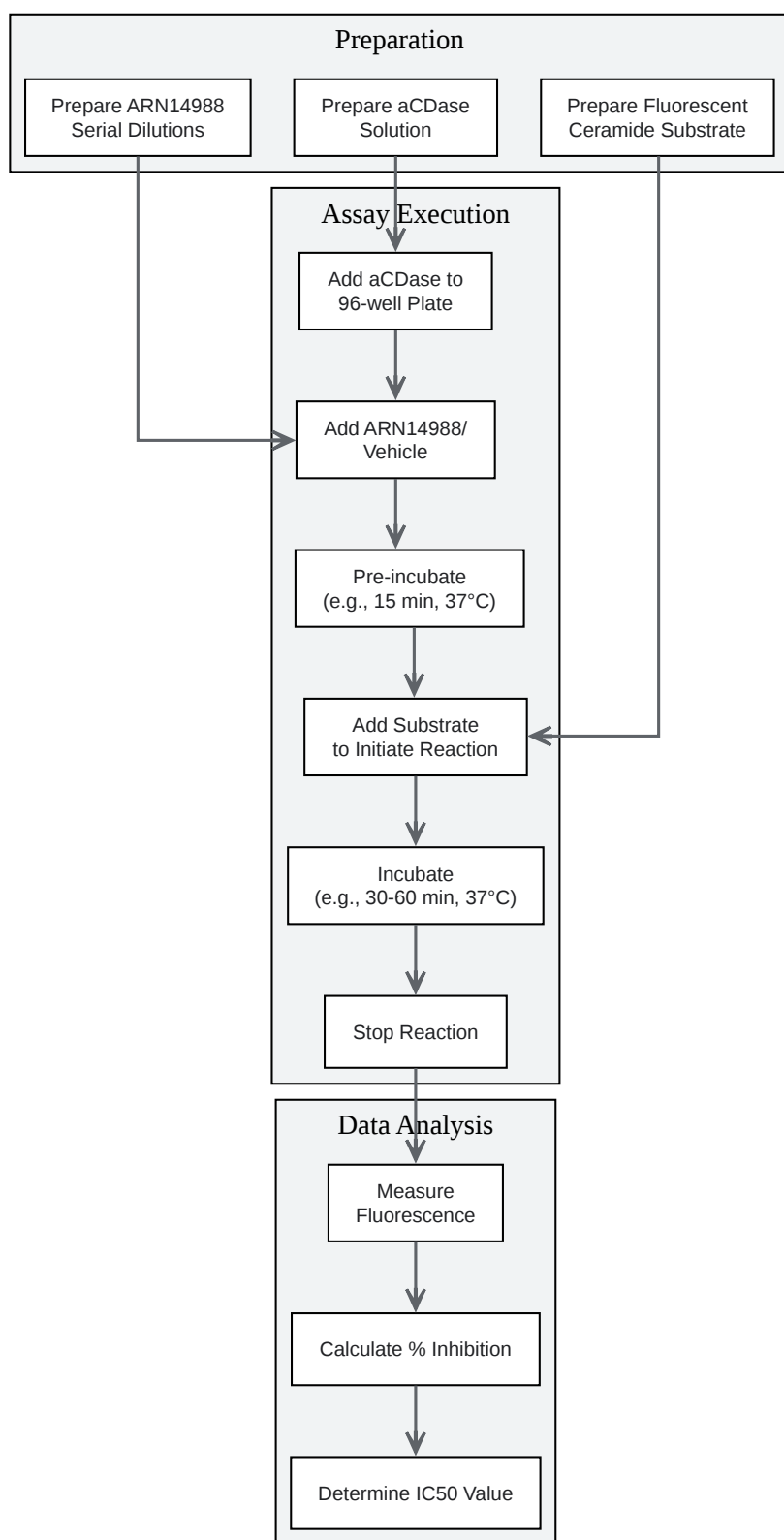
Materials:

- Recombinant human aCDase
- Fluorescent ceramide substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol-7-yl)amino)hexanoyl)-D-erythro-sphingosine)
- Assay buffer (e.g., sodium acetate buffer with Triton X-100)
- **ARN14988** stock solution (in DMSO)
- 96-well microplate
- Plate reader capable of fluorescence detection

Procedure:

- Prepare serial dilutions of **ARN14988** in the assay buffer.
- In a 96-well plate, add the aCDase enzyme to each well.

- Add the diluted **ARN14988** or vehicle control (DMSO) to the respective wells.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding the fluorescent ceramide substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percentage of inhibition for each **ARN14988** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.



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Workflow for In Vitro aCDase Inhibition Assay

Cellular aCDase Activity Assay

This protocol describes a method to measure the inhibitory effect of **ARN14988** on aCDase activity within a cellular context.

Materials:

- Cell line of interest (e.g., A375 melanoma cells)
- Cell culture medium and supplements
- **ARN14988** stock solution (in DMSO)
- Lysis buffer
- Protein quantification assay (e.g., BCA assay)
- Lipid extraction solvents (e.g., chloroform/methanol mixture)
- LC-MS/MS system for sphingolipid analysis

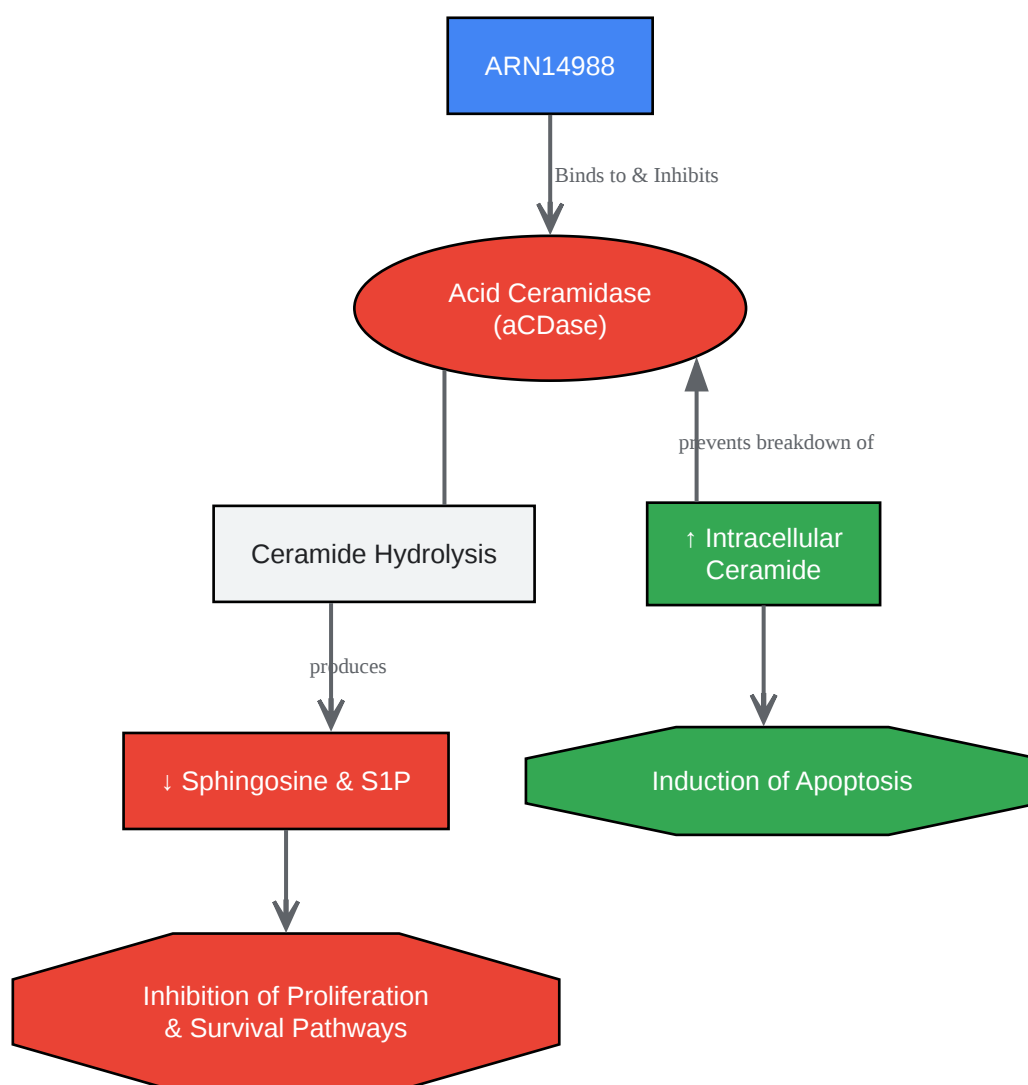
Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **ARN14988** or vehicle control for a specified duration.
- Harvest the cells and prepare cell lysates.
- Determine the protein concentration of each lysate.
- Extract lipids from an equal amount of protein from each sample.
- Analyze the levels of ceramide and sphingosine in the lipid extracts using a validated LC-MS/MS method.
- Calculate the ceramide-to-sphingosine ratio for each treatment group.

- Determine the IC50 value based on the reduction of sphingosine levels or the increase in the ceramide/sphingosine ratio.

Mechanism of Action

ARN14988 acts as a direct inhibitor of acid ceramidase. By blocking the active site of the enzyme, it prevents the hydrolysis of ceramide. This leads to an accumulation of intracellular ceramide and a depletion of sphingosine and its downstream product, S1P. The shift in the sphingolipid rheostat towards the pro-apoptotic ceramide is a key mechanism through which **ARN14988** exerts its anti-cancer effects.[5] In some cancer cells, this inhibition shows a synergistic effect with common anti-cancer drugs.[1][2]



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Mechanism of Action of **ARN14988****Need Custom Synthesis?**

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